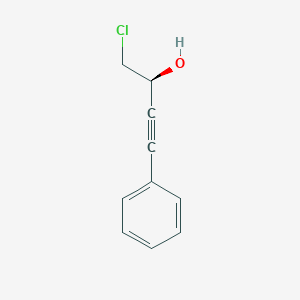
1-Isocyanato-2-(3-isocyanatopropoxy)propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isocyanato-2-(3-isocyanatopropoxy)propane is a chemical compound with the molecular formula C8H12N2O3. It is characterized by the presence of two isocyanate groups attached to a propane backbone.
准备方法
The synthesis of 1-Isocyanato-2-(3-isocyanatopropoxy)propane typically involves the reaction of a diol with phosgene or a similar reagent to introduce the isocyanate groups. The reaction conditions often require a controlled environment to prevent the formation of unwanted by-products. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
化学反应分析
1-Isocyanato-2-(3-isocyanatopropoxy)propane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Polymerization: This compound can participate in polymerization reactions to form polyurethanes, which are widely used in foams, coatings, and adhesives.
Substitution Reactions: Under certain conditions, the isocyanate groups can be substituted by other functional groups, leading to the formation of various derivatives.
Common reagents used in these reactions include amines, alcohols, and catalysts such as dibutyltin dilaurate. The major products formed from these reactions are ureas, urethanes, and polyurethanes .
科学研究应用
1-Isocyanato-2-(3-isocyanatopropoxy)propane has several scientific research applications:
Polymer Chemistry: It is used as a building block for the synthesis of polyurethanes, which have applications in foams, elastomers, and coatings.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Research: It is explored for its potential use in drug delivery systems and medical devices due to its reactivity and ability to form biocompatible polymers.
作用机制
The mechanism of action of 1-Isocyanato-2-(3-isocyanatopropoxy)propane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of various products. The molecular targets include hydroxyl and amine groups, which are commonly found in biological molecules and polymers .
相似化合物的比较
1-Isocyanato-2-(3-isocyanatopropoxy)propane can be compared with other isocyanate compounds such as:
1-Isocyanato-2-methylpropane: This compound has a similar structure but with a methyl group instead of the isocyanatopropoxy group.
1-Isocyanatopropane: This simpler compound has only one isocyanate group and is used in different types of polymerization reactions.
The uniqueness of this compound lies in its dual isocyanate functionality, which allows for the formation of more complex and cross-linked polymer structures .
属性
CAS 编号 |
188646-57-3 |
|---|---|
分子式 |
C8H12N2O3 |
分子量 |
184.19 g/mol |
IUPAC 名称 |
1-isocyanato-2-(3-isocyanatopropoxy)propane |
InChI |
InChI=1S/C8H12N2O3/c1-8(5-10-7-12)13-4-2-3-9-6-11/h8H,2-5H2,1H3 |
InChI 键 |
LWIGDOMREWCGHW-UHFFFAOYSA-N |
规范 SMILES |
CC(CN=C=O)OCCCN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Hydroxymethyl)phenyl]propan-1-one](/img/structure/B14247117.png)
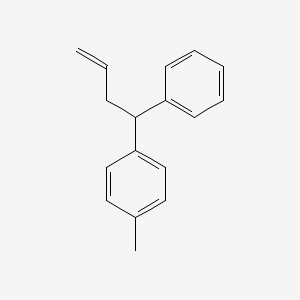
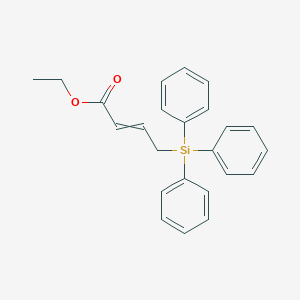
![4-[(4-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethylideneamino)benzamide](/img/structure/B14247147.png)
![(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14247162.png)
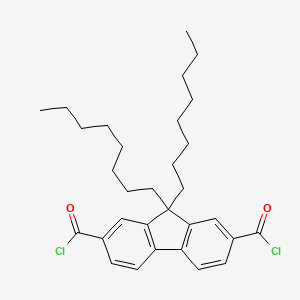
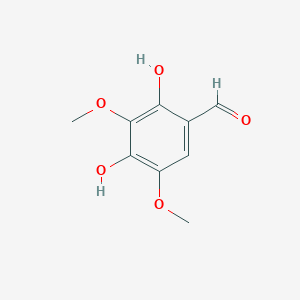
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate](/img/structure/B14247183.png)
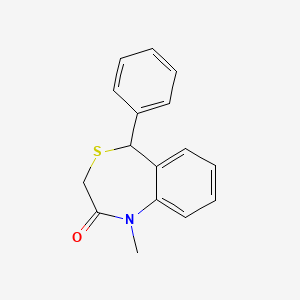
![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)
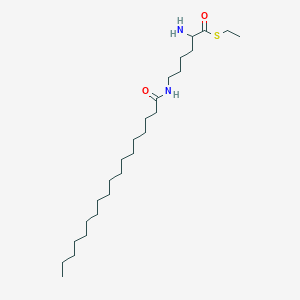
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)
